molecular formula C10H11FOS B8344433 3-(4-Fluoro-2-methylsulfanyl-phenyl)-propionaldehyde

3-(4-Fluoro-2-methylsulfanyl-phenyl)-propionaldehyde

Cat. No.: B8344433
M. Wt: 198.26 g/mol
InChI Key: GCEWHSNVFKLOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-2-methylsulfanyl-phenyl)-propionaldehyde is a useful research compound. Its molecular formula is C10H11FOS and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

3-(4-fluoro-2-methylsulfanylphenyl)propanal

InChI

InChI=1S/C10H11FOS/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-7H,2-3H2,1H3

InChI Key

GCEWHSNVFKLOBM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)F)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(4-fluoro-2-methylsulfanyl-phenyl)-propionic acid methyl ester (1 g, 4.3 mmol) in dry toluene was added DIBAL-H (5.2 ml in toluene, 1N) drop-wise at −78° C. After stirring at this temperature for 1 h, methanol (5 ml) was added dropwise to quench the reaction. The mixture was warmed to room temperature and diluted with EA. The mixture was washed with brine, dried and concentrated. The residue was purified by column chromatography to give the titled compound (804 mg, yield 92%)
Name
3-(4-fluoro-2-methylsulfanyl-phenyl)-propionic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.